5-Acetamido-3-methylthiophene-2-carboxylic acid
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Overview
Description
5-Acetamido-3-methylthiophene-2-carboxylic acid is an organic compound with the molecular formula C8H9NO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-3-methylthiophene-2-carboxylic acid typically involves the acylation of 3-methylthiophene-2-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-3-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-Acetamido-3-methylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 5-Acetamido-3-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-Methylthiophene-2-carboxylic acid: A precursor in the synthesis of 5-Acetamido-3-methylthiophene-2-carboxylic acid.
3-Acetamido-5-methylthiophene-2-carboxylic acid: An isomer with different substitution patterns on the thiophene ring.
5-Acetamido-2-methylthiophene-3-carboxylic acid: Another isomer with the acetamido group at a different position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetamido group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C8H9NO3S |
---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
5-acetamido-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO3S/c1-4-3-6(9-5(2)10)13-7(4)8(11)12/h3H,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
XXIGGZRJTCWTNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)NC(=O)C)C(=O)O |
Origin of Product |
United States |
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